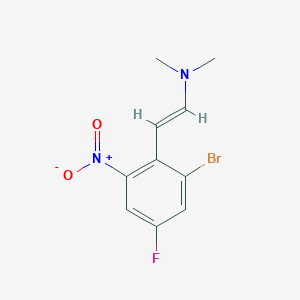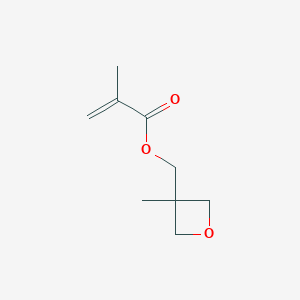
2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester is a chemical compound with a unique structure that combines the properties of alkenes, oxygen heterocycles, and ester compounds. This compound is often used in various industrial and scientific applications due to its versatile reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with (3-methyl-3-oxetanyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels required for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create various polymers and copolymers.
Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and resins due to its reactive ester group.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, while the alkene group can participate in addition reactions. The oxygen heterocycle in the oxetanyl group can also open up under acidic or basic conditions, leading to further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, methyl ester: Known for its use in polymerization reactions.
2-Propenoic acid, 3-phenyl-, methyl ester: Used in the synthesis of fragrances and flavors.
2-Propenoic acid, (3-ethyl-3-oxetanyl)methyl ester: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester is unique due to its combination of an alkene, ester, and oxetanyl group, which provides a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
86273-42-9 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(3-methyloxetan-3-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-7(2)8(10)12-6-9(3)4-11-5-9/h1,4-6H2,2-3H3 |
Clé InChI |
CGILRHVKKLYKNE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1(COC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


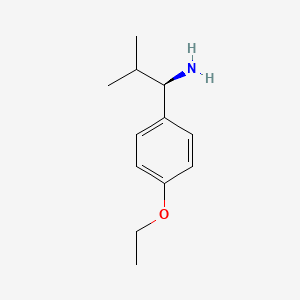





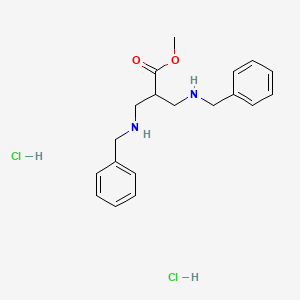
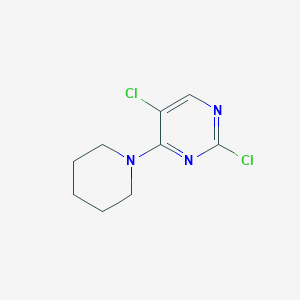
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)

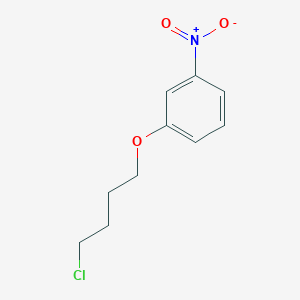
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
